Raúl García,
Kaori Itto-Nakama,
José Manuel Rodríguez-Peña,
Xiaolin Chen,
Ana Belén Sanz,
Alba de Lorenzo,
Mónica Pavón-Vergés,
Karen Kubo,
Shinsuke Ohnuki,
César Nombela,
Laura Popolo,
Yoshikazu Ohya,
Javier Arroyo
PMID: 34383971
DOI:
10.1096/fj.202100278R
Abstract
As a result of the relatively few available antifungals and the increasing frequency of resistance to them, the development of novel antifungals is increasingly important. The plant natural product poacic acid (PA) inhibits β-1,3-glucan synthesis in Saccharomyces cerevisiae and has antifungal activity against a wide range of plant pathogens. However, the mode of action of PA is unclear. Here, we reveal that PA specifically binds to β-1,3-glucan, its affinity for which is ~30-fold that for chitin. Besides its effect on β-1,3-glucan synthase activity, PA inhibited the yeast glucan-elongating activity of Gas1 and Gas2 and the chitin-glucan transglycosylase activity of Crh1. Regarding the cellular response to PA, transcriptional co-regulation was mediated by parallel activation of the cell-wall integrity (CWI) and high-osmolarity glycerol signaling pathways. Despite targeting β-1,3-glucan remodeling, the transcriptional profiles and regulatory circuits activated by caspofungin, zymolyase, and PA differed, indicating that their effects on CWI have different mechanisms. The effects of PA on the growth of yeast strains indicated that it has a mode of action distinct from that of echinocandins, suggesting it is a unique antifungal agent.
Albert E Lisitsa,
Lev A Sukovatyi,
Sergey I Bartsev,
Anna A Deeva,
Valentina A Kratasyuk,
Elena V Nemtseva
PMID: 34445534
DOI:
10.3390/ijms22168827
Abstract
Enzymes activity in a cell is determined by many factors, among which viscosity of the microenvironment plays a significant role. Various cosolvents can imitate intracellular conditions in vitro, allowing to reduce a combination of different regulatory effects. The aim of the study was to analyze the media viscosity effects on the rate constants of the separate stages of the bacterial bioluminescent reaction. Non-steady-state reaction kinetics in glycerol and sucrose solutions was measured by stopped-flow technique and analyzed with a mathematical model developed in accordance with the sequence of reaction stages. Molecular dynamics methods were applied to reveal the effects of cosolvents on luciferase structure. We observed both in glycerol and in sucrose media that the stages of luciferase binding with flavin and aldehyde, in contrast to oxygen, are diffusion-limited. Moreover, unlike glycerol, sucrose solutions enhanced the rate of an electronically excited intermediate formation. The MD simulations showed that, in comparison with sucrose, glycerol molecules could penetrate the active-site gorge, but sucrose solutions caused a conformational change of functionally important αGlu175 of luciferase. Therefore, both cosolvents induce diffusion limitation of substrates binding. However, in sucrose media, increasing enzyme catalytic constant neutralizes viscosity effects. The activating effect of sucrose can be attributed to its exclusion from the catalytic gorge of luciferase and promotion of the formation of the active site structure favorable for the catalysis.
Paweł Piszko,
Marcin Włodarczyk,
Sonia Zielińska,
Małgorzata Gazińska,
Przemysław Płociński,
Karolina Rudnicka,
Aleksandra Szwed,
Agnieszka Krupa,
Michał Grzymajło,
Agnieszka Sobczak-Kupiec,
Dagmara Słota,
Magdalena Kobielarz,
Magdalena Wojtków,
Konrad Szustakiewicz
PMID: 34445293
DOI:
10.3390/ijms22168587
Abstract
In this research, we synthesize and characterize poly(glycerol sebacate) pre-polymer (pPGS) (
H NMR, FTiR, GPC, and TGA). Nano-hydroxyapatite (HAp) is synthesized using the wet precipitation method. Next, the materials are used to prepare a PGS-based composite with a 25 wt.% addition of HAp. Microporous composites are formed by means of thermally induced phase separation (TIPS) followed by thermal cross-linking (TCL) and salt leaching (SL). The manufactured microporous materials (PGS and PGS/HAp) are then subjected to imaging by means of SEM and µCT for the porous structure characterization. DSC, TGA, and water contact angle measurements are used for further evaluation of the materials. To assess the cytocompatibility and biological potential of PGS-based composites, preosteoblasts and differentiated hFOB 1.19 osteoblasts are employed as in vitro models. Apart from the cytocompatibility, the scaffolds supported cell adhesion and were readily populated by the hFOB1.19 preosteoblasts. HAp-facilitated scaffolds displayed osteoconductive properties, supporting the terminal differentiation of osteoblasts as indicated by the production of alkaline phosphatase, osteocalcin and osteopontin. Notably, the PGS/HAp scaffolds induced the production of significant amounts of osteoclastogenic cytokines: IL-1β, IL-6 and TNF-α, which induced scaffold remodeling and promoted the reconstruction of bone tissue. Initial biocompatibility tests showed no signs of adverse effects of PGS-based scaffolds toward adult BALB/c mice.
Grazia Policastro,
Marco Giugliano,
Vincenzo Luongo,
Raffaele Napolitano,
Massimiliano Fabbricino
PMID: 34325364
DOI:
10.1016/j.jenvman.2021.113371
Abstract
The paper investigates the phenomenon of Carbon Catabolite Repression occurring during photo fermentation of ethanol-rich effluents, which usually contain ethanol as main carbon source, and glycerol as secondary one. The study was conducted using mixed phototrophic cultures, adopting, as substrate, the effluent produced by the alcoholic fermentation of sugar cane bagasse. In order to elucidate the phenomenon, experimental tests were carried out using two different ethanol to glycerol ratios. Results were compared with those resulting from pure ethanol and glycerol conversion. According to the obtained data, as a result of Carbon Catabolite Repression occurrence, the presence of glycerol negatively affects hydrogen production. Indeed, part of the ethanol source is converted to biomass and polyhydroxybutyrate rather than to hydrogen. In more details, the presence of glycerol determines a drop of the hydrogen production, which goes from 12 % to 32 %, according to the ethanol/glycerol ratio, compared to the production obtained from fermentation of ethanol alone. Therefore, to promote the hydrogen production, it is advisable to apply strategies to produce low glycerol concentrations in the ethanol production stage.
Kalpana Singh,
Satish Kumar Ainala,
Sunghoon Park
PMID: 34298333
DOI:
10.1016/j.biortech.2021.125590
Abstract
The production of 1,3-propanediol (1,3-PDO) from glycerol was studied by GRAS and native 1,3-PDO producer, Lactobacillus reuteri DSM 20016. This strain ferments glucose with production of lactate, acetate, ethanol, and converts glycerol to 1,3-PDO using NADH generated by glucose metabolism. To improve 1,3-PDO production, alcohol dehydrogenases (ADH) were disrupted and 1,3-PDO oxidoreductases (PDOR) were overexpressed. Deletion of ADH (adh2) enhanced 1,3-PDO production yield on glucose by reducing ethanol synthesis, and overexpression of PDOR (pduQ) elevated 1,3-PDO production rate and cell growth rate. The strain with simultaneous adh2 deletion, pduQ overexpression (Δadh2pduQ
) could produce 687 mM 1,3-PDO with the yield of 1.2 ± 0.08 mol 1,3-PDO/mol glucose by fed-batch bioreactor cultivation in 48 h. However, the 1,3-PDO production rate was greatly reduced in the late period of bioreactor culture, mainly due to high lactate accumulation. This is the first report on rational metabolic engineering of L. reuteri for improved 1,3-PDO production.
Danam Mahesh,
Shamshad Ahmad,
Rajnish Kumar,
S R Chakravarthy,
R Vinu
PMID: 34293686
DOI:
10.1016/j.biortech.2021.125537
Abstract
This study is focused on the valorization of heterogeneous municipal solid waste collected from the landfill using hydrothermal liquefaction process using glycerol as a co-solvent. The effects of temperature (300-350 °C) and residence time (15-45 min) on the yields and quality of the product fractions were investigated at 8 wt% solid loading. The yield of bio-crude significantly increased from 15.2 wt% with water as the solvent, to 58 wt% with water-glycerol (1:1 v/v) as the solvent possessing an energy content of 35.6 MJ/kg at 350 °C, 30 min. The quality of the bio-crude obtained using glycerol was comparable to that using tetralin as a hydrogen donor co-solvent. Phenolic compounds and cyclooxygenates were the major compounds in the bio-crude, and aliphatic hydrocarbons increased with residence time. Maximum energy recovery of 95% was achieved in the products with an energy consumption ratio of 0.43 for the bio-crude signifying the energetic feasibility of the process.
Piotr Ziemczonek,
Monika Gosecka,
Mateusz Gosecki,
Monika Marcinkowska,
Anna Janaszewska,
Barbara Klajnert-Maculewicz
PMID: 34445090
DOI:
10.3390/ijms22168386
Abstract
In this paper, we present novel well-defined unimolecular micelles constructed a on poly(furfuryl glycidyl ether) core and highly hydrophilic poly(glyceryl glycerol ether) shell, PFGE-b-PGGE. The copolymer was synthesized via anionic ring-opening polymerization of furfuryl glycidyl ether and (1,2-isopropylidene glyceryl) glycidyl ether, respectively. MTT assay revealed that the copolymer is non-cytotoxic against human cervical cancer endothelial (HeLa) cells. The copolymer thanks to furan moieties in its core is capable of encapsulation of nifuratel, a hydrophobic nitrofuran derivative, which is a drug applied in the gynaecology therapies that shows a broad antimicroorganism spectrum. The study shows high loading capacity of the copolymer, i.e., 146 mg of nifuratel per 1 g of copolymer. The load unimolecular micelles were characterized using DLS and TEM microscopy and compared with the reference glyceryl glycerol ether homopolymer sample. The presence of numerous 1,2-diol moieties in the shell of PFGE-b-PGG macromolecules enabled the formation of reversible cross-links with 2-acrylamidephenylboronic acid-based polyacrylamide. The obtained hydrogels were both injectable and self-healable, which was confirmed with a rheological study.
Erica Sogo,
Siqi Zhou,
Haruna Haeiwa,
Reiko Takeda,
Kazuma Okazaki,
Marie Sekita,
Takuya Yamamoto,
Mikio Yamano,
Kazuichi Sakamoto
PMID: 34361783
DOI:
10.3390/molecules26154630
Abstract
Amber-the fossilized resin of trees-is rich in terpenoids and rosin acids. The physiological effects, such as antipyretic, sedative, and anti-inflammatory, were used in traditional medicine. This study aims to clarify the physiological effects of amber extract on lipid metabolism in mouse 3T3-L1 cells. Mature adipocytes are used to evaluate the effect of amber extract on lipolysis by measuring the triglyceride content, glucose uptake, glycerol release, and lipolysis-related gene expression. Our results show that the amount of triacylglycerol, which is stored in lipid droplets in mature adipocytes, decreases following 96 h of treatment with different concentrations of amber extract. Amber extract treatment also decreases glucose uptake and increases the release of glycerol from the cells. Moreover, amber extract increases the expression of lipolysis-related genes encoding perilipin and hormone-sensitive lipase (HSL) and promotes the activity of HSL (by increasing HSL phosphorylation). Amber extract treatment also regulates the expression of other adipocytokines in mature adipocytes, such as adiponectin and leptin. Overall, our results indicate that amber extract increases the expression of lipolysis-related genes to induce lipolysis in 3T3-L1 cells, highlighting its potential for treating various obesity-related diseases.
Jung-Hyun Ju,
Sun-Yeon Heo,
Sang-Wha Choi,
Young-Min Kim,
Min-Soo Kim,
Chul-Ho Kim,
Baek-Rock Oh
PMID: 34320778
DOI:
10.1016/j.biortech.2021.125361
Abstract
Organic acids produced during the fermentation of lactic acid bacteria inhibit cellular growth and the production of 1,3-propanediol (1,3-PDO). Lactobacillus reuteri JH83, which has an increase of 18.6% in organic acid resistance, was obtained through electron beam irradiation mutagenesis irrelevant to the problem of genetically modified organisms. The maximum bioconversion of 1,3-PDO in fed-batch fermentation using pure glycerol by L. reuteri JH83 was 93.2 g/L at 72 h, and the productivity was 1.29 g/L·h, which achieved an increase by 34.6%, compared to that of the wild-type strain. In addition, the result of fed-batch fermentation for the production of 1,3-PDO using crude glycerol was not significantly different from that of pure glycerol. Additionally, transcriptome analysis confirmed changes in the expression levels of sucrose phosphorylase, which is a major facilitator superfamily transporter, and muramyl ligase family proteins, which protect lactic acid bacteria from various stressors, such as organic acids.
Vivek Choudhary,
Ismail Kaddour-Djebbar,
Victoria E Custer,
Rawipan Uaratanawong,
Xunsheng Chen,
Elyssa Cohen,
Rong Yang,
Etsubdenk Ajebo,
Sarah Hossack,
Wendy B Bollag
PMID: 34445455
DOI:
10.3390/ijms22168749
Abstract
Glycerol is used in many skin care products because it improves skin function. Anecdotal reports by patients on the National Psoriasis Foundation website also suggest that glycerol may be helpful for the treatment of psoriasis, although to date no experimental data confirm this idea. Glycerol entry into epidermal keratinocytes is facilitated by aquaglyceroporins like aquaporin-3 (AQP3), and its conversion to phosphatidylglycerol, a lipid messenger that promotes keratinocyte differentiation, requires the lipid-metabolizing enzyme phospholipase-D2 (PLD2). To evaluate whether glycerol inhibits inflammation and psoriasiform lesion development in the imiquimod (IMQ)-induced mouse model of psoriasis, glycerol's effect on psoriasiform skin lesions was determined in IMQ-treated wild-type and PLD2 knockout mice, with glycerol provided either in drinking water or applied topically. Psoriasis area and severity index, ear thickness and ear biopsy weight, epidermal thickness, and inflammatory markers were quantified. Topical and oral glycerol ameliorated psoriasiform lesion development in wild-type mice. Topical glycerol appeared to act as an emollient to induce beneficial effects, since even in PLD2 knockout mice topical glycerol application improved skin lesions. In contrast, the beneficial effects of oral glycerol required PLD2, with no improvement in psoriasiform lesions observed in PLD2 knockout mice. Our findings suggest that the ability of oral glycerol to improve psoriasiform lesions requires its PLD2-mediated conversion to phosphatidylglycerol, consistent with our previous report that phosphatidylglycerol itself improves psoriasiform lesions in this model. Our data also support anecdotal evidence that glycerol can ameliorate psoriasis symptoms and therefore might be a useful therapy alone or in conjunction with other treatments.